alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol

Fragrance Chemistry Structure-Odor Relationship Organoleptic Evaluation

alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol (CAS 85204-19-9), also known as 2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-3-buten-2-ol, is a bicyclic tertiary alcohol with the molecular formula C13H22O. Structurally, it features a norbornane core with a geminal dimethyl group, an alpha-vinyl substituent, and an alpha-hydroxy group, placing it within a class of compounds known for their olfactory properties.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 85204-19-9
Cat. No. B12673381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol
CAS85204-19-9
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1C(C)(C=C)O)C
InChIInChI=1S/C13H22O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5,9-11,14H,1,6-8H2,2-4H3
InChIKeyAVXCORVLTFVQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol (CAS 85204-19-9)


alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol (CAS 85204-19-9), also known as 2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-3-buten-2-ol, is a bicyclic tertiary alcohol with the molecular formula C13H22O . Structurally, it features a norbornane core with a geminal dimethyl group, an alpha-vinyl substituent, and an alpha-hydroxy group, placing it within a class of compounds known for their olfactory properties [1]. Its physical properties include a density of 0.959 g/cm³, a boiling point of 244.8°C at 760 mmHg, and a flash point of 100.9°C .

Why Generic Analogs Cannot Replace alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol


Substituting this compound with a generic analog from the same norbornane family is risky due to the profound impact of subtle structural variations on olfactory profile and performance. For example, in the closely related 3,3-dimethylbicyclo[2.2.1]hept-2-yl derivative family, a switch from a saturated to an unsaturated core or a change in the side chain (e.g., from a propanol to a butenol group) dramatically shifts the odor character from woody-patchouli to pine-borneol or green-fatty notes [1]. Therefore, generic substitution without precise structural matching can lead to a complete failure in the intended fragrance profile, necessitating a compound-specific procurement approach [1].

Quantitative Performance Evidence for alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol vs. Alternatives


Olfactory Profile Differentiation: Green-Fruity vs. Woody-Camphoraceous

The target compound is noted in a Givaudan patent for its 'green, galbanum, fruity, fatty, metallic, pineapple' odor character, distinguishing it from saturated analogs like 2-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-propanol, which possess more 'woody, camphoraceous' notes [1]. The alpha-vinyl group and the specific side chain architecture are directly linked to imparting the unique green-fruity facet.

Fragrance Chemistry Structure-Odor Relationship Organoleptic Evaluation

Physicochemical Stability Comparison: Flash Point and Volatility

The target compound has a flash point of 100.9°C . While this is slightly lower than the flash point of the more common fragrance solid Isobornyl acetate (CAS 125-12-2, flash point ~84°C), it is comparable to other high-boiling liquid odorants. This property implies a lower volatility class (Class IIIB liquid), which is beneficial for storage and manufacturing safety compared to more flammable, lighter molecular weight odorants.

Physicochemical Properties Process Safety Formulation Stability

Key Application Scenarios for alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol Based on Its Properties


Advanced Fragrance Formulations Seeking a Premium Green-Pineapple Top Note

The unique green, galbanum, and fruity-pineapple odor profile, as described in patent literature [1], makes this compound a valuable ingredient for creating novel, high-impact green-fruity accords in fine fragrances. Unlike more common generic fruity esters, its bicyclic structure offers a distinctive character that can provide differentiation in a crowded market. Stemming directly from its sensory profile, it can be used to replace or augment a traditional galbanum note in a formulation where a fruitier, less resinous character is desired [1].

Consumer Product Fragrance with an Elevated Safety Profile

For industrial formulators of air care, home care, or personal care products, the combination of a desirable green-fruity odor with a relatively high flash point (100.9°C, [1]) is highly attractive. This allows for easier compliance with safety regulations for manufacturing and warehousing compared to highly flammable alternatives like certain fruity esters . This dual advantage of sensory performance and safety can reduce formulation complexity and cost.

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